molecular formula C24H38B2O4 B572072 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1256360-40-3

2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B572072
M. Wt: 412.184
InChI Key: STPRBRBPCKYSFV-UHFFFAOYSA-N
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Description

“2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C24H38B2O4 and a molecular weight of 412.18 . It is a type of boronic acid ester, which are commonly used as reagents in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-phenylene group (a benzene ring with two substituents in the 1 and 3 positions) bridged by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups . Each of these groups contains a boron atom, two oxygen atoms, and a tetramethyl group.

Scientific Research Applications

  • Borylation of Alkylbenzenes : Compounds similar to the one you mentioned have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

  • Hydroboration of Alkynes and Alkenes : These compounds may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • Preparation of Conjugated Copolymers : Some related compounds have been used in the synthesis of intermediates for generating conjugated copolymers .

  • Borylation of Alkylbenzenes : Compounds similar to the one you mentioned have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

  • Hydroboration of Alkynes and Alkenes : These compounds may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • Preparation of Conjugated Copolymers : Some related compounds have been used in the synthesis of intermediates for generating conjugated copolymers .

  • Borylation of Alkylbenzenes : Compounds similar to the one you mentioned have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

  • Hydroboration of Alkynes and Alkenes : These compounds may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

  • Preparation of Conjugated Copolymers : Some related compounds have been used in the synthesis of intermediates for generating conjugated copolymers .

properties

IUPAC Name

2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPRBRBPCKYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682360
Record name 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

CAS RN

1256360-40-3
Record name 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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